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Compound of Interest |

Compound Name: 4-methylgramine
CAS No.: 164119-81-7
Cat. No.: B063323
. J

Executive Analysis

Gramine (

-dimethyl-1H-indole-3-methanamine) acts primarily as a defensive allelochemical with
moderate toxicity to bacteria, algae, and insects. Its mechanism involves membrane disruption
and weak interaction with octopamine and

-adrenergic receptors.

4-Methylgramine introduces a methyl group at the C4 position of the indole ring. Despite the
general rule in tryptamine pharmacology where C4-substitution (e.g., Psilocin) drastically
enhances 5-HT

receptor affinity, this trend does not translate to the gramine scaffold due to the shortened side
chain (one carbon vs. two). Experimental data indicates that 4-methylgramine exhibits
significantly reduced allelopathic and algicidal activity compared to Gramine, suggesting that
the C4-methyl group introduces steric hindrance that disrupts the molecule's ability to
intercalate into membranes or bind to conserved defensive targets.

Key Differentiators
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Feature Gramine 4-Methylgramine

Origin Natural (Barley, Phalaris) Synthetic Analog

Moderate (IC

Algicidal Activity Weak / Inactive

active)
Lipophilicity (LogP) ~1.6-1.8 ~2.1 - 2.3 (Predicted)
Primary Utility Allelopathy, Chemical Defense ~ SAR Probe, Intermediate
5-HT Receptor Affinity Low / Negligible Negligible (Steric clash)

Chemical & Physical Properties

Understanding the physicochemical shift is crucial for interpreting biological data. The addition
of the methyl group at C4 increases lipophilicity but alters the electronic density of the indole
ring.

e Gramine:

o Structure: Indole core + dimethylaminomethyl at C3.[1]

o pKa: ~9.5 (Basic amine).

o Solubility: Moderate in ethanol/organic solvents; salts are water-soluble.
e 4-Methylgramine:

o Structure: Same core + Methyl group at C4.[2][3]

o Steric Impact: The C4-methyl group sits directly adjacent to the C3-side chain. This
proximity creates peri-strain, potentially forcing the dimethylaminomethyl group out of the
indole plane, reducing its ability to fit into flat binding pockets (e.g., DNA intercalation or
specific receptor clefts).

Biological Activity: Experimental Data
A. Algicidal Activity (Cyanobacteria Inhibition)
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In the search for environmentally friendly algicides to control Microcystis aeruginosa blooms,
gramine derivatives have been extensively screened.

Experimental Insight: In comparative assays measuring optical density (OD

) of algal cultures after 15 days, 4-methylgramine demonstrated a lack of potency compared
to halogenated derivatives (e.g., 5,6-dichlorogramine) and the parent scaffold.

Data Summary (Growth Inhibition of M. aeruginosa):
o Control (No treatment): OD
= 2.83[2]
e 4-Methylgramine (0.5 mg/L): OD
= 2.49 (Minimal inhibition)[2]
» 5,6-Dichlorogramine (Potent Analog): OD
= 0.131 (Strong inhibition)[2]

Interpretation: The C4-methyl substitution renders the molecule nearly inactive against
cyanobacteria at low concentrations. This suggests that the "western" face of the indole ring
(positions 4, 5, 6, 7) requires specific electronic or steric properties for membrane insertion,
which the bulky hydrophobic methyl group at C4 obstructs.

B. Receptor Pharmacology (Adrenergic & Serotonergic)

Gramine is structurally rigid compared to tryptamines.
e Gramine: Acts as a partial agonist at

-adrenergic receptors and has affinity for adiponectin receptors (AdipoR1). It causes
vasodilation.

e 4-Methylgramine:

o Serotonin (5-HT) Hypothesis:[3][4][5] In tryptamines (indole-ethylamines), C4-substitution
(OH, OMe, POA4) is critical for high 5-HT
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affinity. However, in gramines (indole-methylamines), the side chain is too short to bridge
the aspartate-serine binding site in the GPCR.

o Activity: The C4-methyl group likely exacerbates the binding penalty. There is no evidence
supporting 4-methylgramine as a viable serotonergic agonist; it is likely less active than
gramine due to the aforementioned steric clash preventing the "lock-and-key" fit required
for adrenergic signaling.

Experimental Protocols
Protocol 1: Synthesis of 4-Methylgramine (Mannich
Reaction)

This protocol validates the identity of the compound before biological testing.

Reagents:

4-Methylindole (Substrate)[6]

Dimethylamine (40% ag. solution)

Formaldehyde (37% ag. solution)

Acetic Acid (Glacial)

Workflow:

Cooling: Place 40% dimethylamine (1.2 eq) and 37% formaldehyde (1.2 eq) in a reaction
flask cooled to 0-5°C.

Acidification: Add glacial acetic acid dropwise with stirring.

Addition: Add 4-methylindole (1.0 eq) to the mixture.

Reaction: Allow temperature to rise to room temperature. Stir for 4—6 hours (monitor via
TLC).

Quenching: Basify with NaOH (20%) to pH 10.
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o Extraction: Extract with Diethyl Ether (
).
 Purification: Wash organic layer with brine, dry over MgSO

, and recrystallize from acetone/hexane.

Protocol 2: Algicidal Microplate Assay

Used to generate the comparative data cited above.

Culture: Cultivate Microcystis aeruginosa in BG-11 medium at 25°C under 12h/12h light-dark
cycle.

e Seeding: Inoculate 96-well plates with algae (initial OD
~0.1).

e Treatment: Add Gramine or 4-Methylgramine dissolved in DMSO (final DMSO <0.5%).
o Concentration Range: 0.1, 0.5, 1.0, 5.0, 10.0 mg/L.

e Incubation: Incubate for 15 days under continuous illumination (2000 lux).

e Measurement: Measure OD

daily using a microplate reader.

e Calculation:

Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways of Gramine (Active) versus 4-
Methylgramine (Inactive) in the context of biological membranes and receptor interaction.
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Caption: Comparative mechanistic flow showing how the C4-methyl group in 4-methylgramine
introduces steric hindrance, preventing the effective membrane intercalation and receptor
binding observed with Gramine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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